molecular formula C11H13BrOSi B6200328 3-bromo-5-[2-(trimethylsilyl)ethynyl]phenol CAS No. 2628336-18-3

3-bromo-5-[2-(trimethylsilyl)ethynyl]phenol

Cat. No.: B6200328
CAS No.: 2628336-18-3
M. Wt: 269.2
InChI Key:
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Description

3-Bromo-5-[2-(trimethylsilyl)ethynyl]phenol, or 3-B5TEP, is a compound belonging to the class of organosilicon compounds. It is a colorless liquid with a pleasant odor and is soluble in both water and organic solvents. 3-B5TEP is an important intermediate for the synthesis of various pharmaceuticals, pesticides, and other organic compounds. In recent years, it has been studied for its use in scientific research applications, such as in the study of biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Scientific Research Applications

3-B5TEP has been studied for its potential use in scientific research applications. It has been found to be useful in the study of biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In particular, 3-B5TEP has been used in the study of enzyme kinetics, protein-ligand interactions, and metabolic pathways. Additionally, it has been used in the study of the effects of drugs and other compounds on biological systems.

Mechanism of Action

The mechanism of action of 3-B5TEP is not fully understood. However, it is believed to act as an enzyme inhibitor, meaning it binds to enzymes and prevents them from performing their normal functions. Additionally, 3-B5TEP has been shown to interact with proteins and other biological molecules, allowing it to affect the activity of these molecules.
Biochemical and Physiological Effects
3-B5TEP has been studied for its biochemical and physiological effects. It has been found to affect the activity of enzymes, proteins, and other biological molecules, as well as the activity of cells. Additionally, it has been found to affect the metabolism of cells and the production of hormones and other molecules.

Advantages and Limitations for Lab Experiments

3-B5TEP has several advantages for lab experiments. It is a relatively inexpensive compound, making it an affordable option for researchers. Additionally, it is easy to synthesize, meaning it can be produced in large quantities relatively quickly. Finally, it is relatively non-toxic, making it safe to use in lab experiments. However, 3-B5TEP also has some limitations. It is not very stable, meaning it can degrade quickly if not properly stored. Additionally, it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

Despite its advantages, there are still many possible future directions for 3-B5TEP research. One possible direction is the development of more efficient and effective synthesis methods. Additionally, further research on the biochemical and physiological effects of 3-B5TEP could lead to a better understanding of its mechanism of action and potential applications. Finally, research on the stability of 3-B5TEP could lead to the development of more stable forms of the compound, making it more suitable for use in lab experiments.

Synthesis Methods

3-B5TEP is synthesized through a reaction between 3-bromo-5-ethynylphenol and trimethylsilyl chloride. This reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as pyridine. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, and is typically carried out at temperatures between 0-50°C. The reaction proceeds through a series of steps, including the formation of an intermediate, the formation of the desired product, and the removal of the catalyst and base.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-5-[2-(trimethylsilyl)ethynyl]phenol involves the bromination of 3-hydroxy-5-[2-(trimethylsilyl)ethynyl]phenol using a brominating agent such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst. The reaction is carried out under mild conditions to prevent over-bromination. The resulting product is then purified to obtain the desired compound.", "Starting Materials": [ "3-hydroxy-5-[2-(trimethylsilyl)ethynyl]phenol", "Brominating agent (NBS or bromine)", "Catalyst (e.g. iron or copper)" ], "Reaction": [ "Step 1: Dissolve 3-hydroxy-5-[2-(trimethylsilyl)ethynyl]phenol in a suitable solvent such as dichloromethane or chloroform.", "Step 2: Add the brominating agent (NBS or bromine) and the catalyst to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for a few hours until the reaction is complete.", "Step 4: Quench the reaction by adding a suitable quenching agent such as sodium thiosulfate or sodium bisulfite.", "Step 5: Extract the product using a suitable solvent such as ethyl acetate or diethyl ether.", "Step 6: Purify the product using column chromatography or recrystallization to obtain 3-bromo-5-[2-(trimethylsilyl)ethynyl]phenol." ] }

2628336-18-3

Molecular Formula

C11H13BrOSi

Molecular Weight

269.2

Purity

95

Origin of Product

United States

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